Trans-2-(trifluoromethoxy)cycloheptan-1-ol
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Overview
Description
Trans-2-(trifluoromethoxy)cycloheptan-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(trifluoromethoxy)cycloheptan-1-ol typically involves the introduction of the trifluoromethoxy group into the cycloheptane ring. This can be achieved through various synthetic routes, including:
Trifluoromethoxylation Reactions: Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of compounds containing the trifluoromethoxy group.
Cycloheptane Derivatives: The starting material, cycloheptane, can be functionalized to introduce the trifluoromethoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(trifluoromethoxy)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Trans-2-(trifluoromethoxy)cycloheptan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trans-2-(trifluoromethoxy)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cycloheptane derivatives and trifluoromethoxy-containing compounds, such as:
Cycloheptanol: A simple cycloheptane derivative with a hydroxyl group.
Trifluoromethoxybenzene: A compound with a trifluoromethoxy group attached to a benzene ring.
Uniqueness
Trans-2-(trifluoromethoxy)cycloheptan-1-ol is unique due to the combination of the cycloheptane ring and the trifluoromethoxy group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H13F3O2 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethoxy)cycloheptan-1-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)13-7-5-3-1-2-4-6(7)12/h6-7,12H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
NKIYGWRHJHAVRZ-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)OC(F)(F)F)O |
Canonical SMILES |
C1CCC(C(CC1)OC(F)(F)F)O |
Origin of Product |
United States |
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